molecular formula C10H11NO3 B15046829 Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-

Cat. No.: B15046829
M. Wt: 193.20 g/mol
InChI Key: PSSGWIZWVAAQHY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- typically involves the nitration of 2,3-dimethylacetophenone. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- may involve continuous flow nitration processes, which allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl groups on the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(2,3-dimethylphenyl)-2-aminoethanone.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Oxidation: 2,3-dimethylbenzoic acid derivatives.

Scientific Research Applications

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- depends on its chemical structure and the specific reactions it undergoes. For instance, when reduced to its amino derivative, it can interact with biological targets such as enzymes and receptors, potentially modulating their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethylacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-nitroacetophenone: Lacks the methyl groups, resulting in different steric and electronic properties.

    3-nitroacetophenone: Nitro group positioned differently, affecting its reactivity and applications.

Uniqueness

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- is unique due to the combined presence of the nitro group and the methyl groups on the aromatic ring

Biological Activity

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- features a nitro group attached to the ethanone structure at the 2-position relative to the dimethylphenyl group. The molecular formula is C10H11N2O2. The presence of the nitro group significantly enhances the compound's reactivity and biological potential compared to its parent structure, 1-(2,3-dimethylphenyl)ethanone.

Biological Activity

The biological activity of ethanone, 1-(2,3-dimethylphenyl)-2-nitro- is primarily linked to its antimicrobial and anticancer properties. Compounds with nitro groups are often noted for their ability to interact with cellular targets such as enzymes and receptors, leading to modulation of various biochemical pathways.

Antimicrobial Activity

Research indicates that ethanone, 1-(2,3-dimethylphenyl)-2-nitro- exhibits significant antimicrobial activity. This may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes within microbial cells. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that this compound could be a candidate for further development in antimicrobial therapies.

Anticancer Activity

In addition to its antimicrobial properties, ethanone, 1-(2,3-dimethylphenyl)-2-nitro- has been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by interacting with specific cellular pathways. The mechanism of action could involve the inhibition of key enzymes or receptors that are crucial for cancer cell survival and proliferation.

The mechanism by which ethanone, 1-(2,3-dimethylphenyl)-2-nitro- exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell growth.
  • Membrane Disruption : It can disrupt microbial cell membranes, leading to cell lysis and death.
  • Signal Transduction Modulation : Interaction with cellular receptors may alter signal transduction pathways involved in cell survival and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of ethanone, 1-(2,3-dimethylphenyl)-2-nitro-, it is useful to compare it with structurally related compounds:

Compound NameStructure Characteristics
1-(2,4-Dimethylphenyl)ethanoneMethyl groups at positions 2 and 4; different steric effects.
1-(3,4-Dimethylphenyl)ethanoneMethyl groups at positions 3 and 4; alters electronic distribution.
1-(2,5-Dimethylphenyl)ethanoneMethyl groups at positions 2 and 5; affects reactivity patterns differently.

Uniqueness : The unique substitution pattern of ethanone, 1-(2,3-dimethylphenyl)-2-nitro- imparts distinct chemical and physical properties that influence its reactivity and applications. The positioning of the methyl groups alongside the nitro group affects sterics and electronics significantly compared to similar compounds.

Case Studies

Several case studies have highlighted the biological activity of ethanone derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to ethanone, 1-(2,3-dimethylphenyl)-2-nitro- exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising role in developing new antibiotics.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that ethanone derivatives could induce apoptosis through caspase activation pathways. This suggests potential applications in cancer therapy.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-2-nitroethanone

InChI

InChI=1S/C10H11NO3/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5H,6H2,1-2H3

InChI Key

PSSGWIZWVAAQHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C[N+](=O)[O-])C

Origin of Product

United States

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